Archaeosine
Overview
Description
Archaeosine (G*) is a modified nucleoside found in the dihydrouracil loop at position 15 of tRNAs found in Archaea . It is thought to be important for the heat resistance of thermophilic archaea such as Thermococcus kodakarensis .
Synthesis Analysis
The synthesis of Archaeosine involves a complex process. The guanine base at position 15 in tRNA is replaced with preQ0 by archaeosine tRNA-guanine transglycosylase (ArcTGT). The resultant preQ0 15 is further modified to G+ 15 by archaeosine synthase .Molecular Structure Analysis
Archaeosine is characterized by an unusual 7-deazaguanosine core structure with a formamidine group at the 7-position . This unique molecular structure contributes to its function and properties.Chemical Reactions Analysis
The chemical reactions involved in the formation of Archaeosine are complex. The location of G+ at position 15, coupled with its novel molecular structure, led to a hypothesis that G+ stabilizes tRNA tertiary structure through several distinct mechanisms .Scientific Research Applications
Biosynthesis and Role in tRNA
Archaeosine, a novel derivative of 7-deazaguanosine, is found in transfer RNAs (tRNAs) of organisms exclusively in the archaeal phylogenetic lineage. It is present at position 15 in the D-loop of tRNA. The modification of tRNA with archaeosine is formed by a posttranscriptional base replacement reaction. This process is catalyzed by tRNA-guanine transglycosylase (TGT), a key enzyme in the biosynthetic pathway leading to archaeosine in archaeal tRNAs (Watanabe et al., 1997).
Synthetic Route and Chemical Analysis
A practical synthetic route to archaeosine has been developed. The synthesis involves the addition of hydroxylamine to the cyano group of 7-cyano-7-deazaguanosine and subsequent Pd-catalyzed hydrogenation. This development aids in the exploration and analysis of archaeosine’s structural and functional roles (Oka et al., 2018).
Enzymatic Processes and Complex Formation
The synthesis of archaeosine in Euryarchaeota involves the conversion of 7-cyano-7-deazaguanine (preQ0)-containing tRNA to archaeosine-containing tRNA, catalyzed by ArcS in conjunction with a radical S-adenosylmethionine (SAM) enzyme named RaSEA. This complex formation signifies a unique enzymatic process in archaeosine synthesis (Yokogawa et al., 2019).
Diversity in Synthesis Across Archaea
In Crenarchaeota, the synthesis of archaeosine exhibits diversity, involving different protein families like GAT-QueC and QueF-like, which catalyze the formation of archaeosine in a heterologous system. This diversity suggests variations in the synthesis and salvage pathways of archaeosine among different archaeal groups (Phillips et al., 2012).
Role in Structural Stabilization of tRNA
Archaeosine's presence in archaeal tRNA, particularly at position 15, is proposed to stabilize tRNA structure. This stabilization is more pronounced in thermophiles, suggesting its importance during the early stages of tRNA processing and maturation in these organisms (Turner et al., 2020).
Unique Molecular Features and Enzymatic Functions
Archaeosine’s unique molecular features in Archaea, including its biosynthesis involving novel enzymatic reactions such as the conversion of a nitrile to formamidine, underscore its significance in the study of microbial metabolism and the evolution of enzymatic functions (Phillips et al., 2010).
Safety And Hazards
As per the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Archaeosine. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions of Archaeosine research could involve further investigation into its role in stabilizing tRNA structure, especially during the early stages of tRNA processing and maturation in thermophiles . Additionally, understanding the consequences of disrupting the biosynthesis of Archaeosine could provide valuable insights .
properties
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O5/c13-8(14)3-1-18(9-5(3)10(22)17-12(15)16-9)11-7(21)6(20)4(2-19)23-11/h1,4,6-7,11,19-21H,2H2,(H3,13,14)(H3,15,16,17,22)/t4-,6-,7-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMQXWCOMFJRLS-RPKMEZRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318234 | |
Record name | Archaeosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Archaeosine | |
CAS RN |
148608-52-0 | |
Record name | Archaeosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148608-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Archaeosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148608520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Archaeosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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